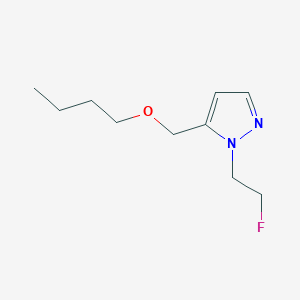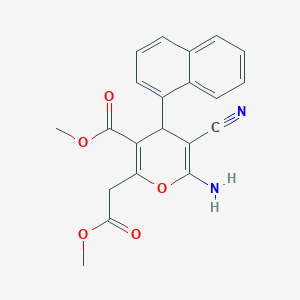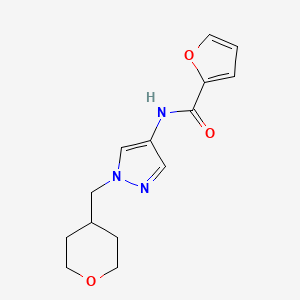
1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one (DMAPO) is a heterocyclic compound that has been studied for its potential applications in chemistry, biochemistry, and pharmacology. DMAPO has been found to possess a variety of interesting properties, including high solubility in polar solvents, low toxicity, and a wide range of biological activities. DMAPO has been studied for its potential applications in drug synthesis, drug delivery, and as a possible therapeutic agent.
Scientific Research Applications
Plant Betalains: Chemistry and Biochemistry
Betalains, pigments found in plants, involve a nitrogenous core structure, betalamic acid. This acid condenses with imino compounds or amino acids/derivatives to form betacyanins and betaxanthins. Such compounds have been identified across 17 plant families within the Caryophyllales order. The synthesis pathway of betalains starts with the hydroxylation of tyrosine to DOPA, leading to betalamic acid formation. This process is crucial for pigment production and commercial extraction due to the pigments' safety and health contributions (Khan & Giridhar, 2015).
Methylene-Linked Liquid Crystal Dimers
Methylene-linked liquid crystal dimers exhibit transitional properties that include a normal nematic phase and a lower temperature twist-bend nematic phase. These properties are attributed to the bent geometry of methylene-linked odd-membered dimers, demonstrating the material's potential in advanced liquid crystal displays and related technologies (Henderson & Imrie, 2011).
Supramolecular Capsules from Calixpyrrole Scaffolds
Calixpyrrole components are used to derive supramolecular capsules, exhibiting clear conformational and structural analogies with calixarenes. These capsules' formation approaches include direct or mediated rim-to-rim interactions and the chemical modification of pyrrole units, highlighting their significance in creating highly selective binding sites for molecular recognition and encapsulation (Ballester, 2011).
Electrochemical Sensors for Paraquat Detection
The widespread use and high acute toxicity of paraquat, a quaternary ammonium herbicide, necessitate efficient detection methods. Electrochemical sensors, particularly those modified with noble metals, metallic nanoparticles, and other materials, have shown high selectivity and sensitivity for paraquat detection in complex matrices, offering advancements in environmental monitoring and food safety (Laghrib et al., 2020).
properties
IUPAC Name |
(E)-1-(dimethylamino)-4-pyridin-3-yloxypent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(12(15)6-8-14(2)3)16-11-5-4-7-13-9-11/h4-10H,1-3H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXDZZBYICSCAT-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=CN(C)C)OC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)/C=C/N(C)C)OC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-4-(3-pyridinyloxy)-1-penten-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2731329.png)

![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)


![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-2-pyrrolidinone](/img/structure/B2731339.png)

![5-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2731341.png)



![1-(2,5-Difluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]methanesulfonamide](/img/structure/B2731349.png)
![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2731350.png)
